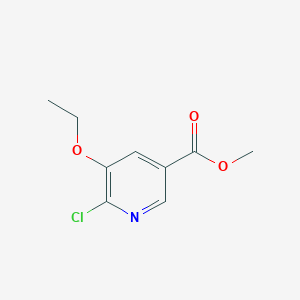
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 5th position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester typically involves the esterification of 6-chloro-5-ethoxynicotinic acid. One common method includes the reaction of 6-chloro-5-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Ester Hydrolysis: 6-chloro-5-ethoxynicotinic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of nicotinic acid derivatives on biological systems, including their potential anti-inflammatory and antioxidant properties.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context of its application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Methyl 6-chloronicotinate: Similar structure but lacks the ethoxy group.
Methyl nicotinate: Lacks both the chlorine and ethoxy groups.
Methyl 6-ethoxynicotinate: Similar but lacks the chlorine atom.
Uniqueness: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is unique due to the presence of both the chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
915107-32-3 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 6-chloro-5-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-4-6(9(12)13-2)5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChI Key |
NBTDMWPVPBEQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














